molecular formula C20H16N2O7 B4054425 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4054425
M. Wt: 396.3 g/mol
InChI Key: XZHONRWAHOAFGC-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C20H16N2O7 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.09575085 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activities

Research into the synthesis of 5-substituted 2,4-diaminopyrimidine derivatives has shown marked inhibition of retrovirus replication in cell culture. These compounds, by virtue of their structural features, could potentially serve as a basis for the development of new antiviral drugs. For example, specific derivatives have exhibited exquisite inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).

Anti-inflammatory and Analgesic Agents

The synthesis and evaluation of novel compounds derived from benzodioxole and pyrimidine structures have also been investigated for their potential as anti-inflammatory and analgesic agents. Certain derivatives have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. This suggests the applicability of such compounds in developing new treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).

Herbicidal Activity

Dimethoxypyrimidine derivatives, including those structurally related to the compound , have been explored for their herbicidal properties. Certain dimethoxyphenoxyphenoxypyrimidines and analogues demonstrate high herbicidal activity, particularly against weeds, by inhibiting the Hill reaction. This area of research opens up possibilities for developing more effective and selective herbicides for agricultural applications (Nezu et al., 1996).

Properties

IUPAC Name

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-26-13-5-3-12(4-6-13)22-19(24)14(18(23)21-20(22)25)7-11-8-16-17(29-10-28-16)9-15(11)27-2/h3-9H,10H2,1-2H3,(H,21,23,25)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHONRWAHOAFGC-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.